molecular formula C10H13FN2O B1322005 N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 784155-54-0

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1322005
CAS No.: 784155-54-0
M. Wt: 196.22 g/mol
InChI Key: WIAYCNUDQFSZFQ-UHFFFAOYSA-N
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Description

N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemo-sensing

Compounds structurally related to N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, such as fluoro-substituted hydrazones, have been investigated for their fluorescent "turn on" response to specific metal ions like Al3+. These hydrazones exhibit enhanced emission upon interaction with Al3+, making them potential candidates for selective fluorescent chemo-sensing applications, particularly in living cells imaging Rahman et al., 2017.

Fluoroionophores for Metal Detection

Derivatives of diamine-salicylaldehyde, including fluoroionophores, have shown significant spectral diversity and specificity in chelating metal cations such as Zn2+. This specificity is valuable for developing selective metal detectors that could be applied in various analytical and biochemical contexts Hong et al., 2012.

PET Tracer for Imaging Cancer Tyrosine Kinase

Compounds with fluorine substitutions, such as N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, have been synthesized as potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. Such compounds could enhance cancer diagnostic techniques by improving imaging of cancerous tissues Wang et al., 2005.

Non-Linear Optical Materials

Fluoro-substituted compounds, including those structurally related to this compound, have been explored for their non-linear optical (NLO) properties. These materials could be used in the development of advanced optical devices and technologies Jayarajan et al., 2019.

Activation of Dioxygen

Research on mononuclear non-heme iron complexes, structurally similar to this compound, has provided insights into the activation of dioxygen. Such studies could lead to advancements in understanding enzymatic systems and developing catalysts for industrial applications Martinho et al., 2010.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAYCNUDQFSZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624484
Record name N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784155-54-0
Record name N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 2-amino-5-fluoropyridine (1.00 g, 8.92 mmol) and triethylamine (1.35 g, 13.4 mmol) in dichloromethane (30 mL) was added trimethylacetyl chloride (1.29 g, 10.7 mmol) and DMAP (0.11 g, 0.89 mmol). The solution was allowed to warm to room temperature. After 4 h, saturated aqueous NaHCO3 was added, the layers separated and the aqueous phase backwashed with DCM. The combined organics were dried over magnesium sulfate, filtered and concentrated and the residue purified by silica gel chromatography (5%→40% EtOAc/hexanes) to give the title compound (1.34 g). MS197.3 (M+1).
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1 g
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1.35 g
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1.29 g
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30 mL
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0.11 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-amino-5-fluoropyridine (50.0 g, commercially available) and triethylamine (93 ml) in dichloromethane (600 ml) was added pivaloyl chloride (56 ml) at ambient temperature. The slurry that formed was stirred for 3 hours, stored for 18 hours then washed with water (200 ml), brine (100 ml) then dried over magnesium sulfate, filtered and evaporated under reduced pressure to give the required product as a brown oil, 86 g. 1H NMR (CDCl3) δ: 8.30 (1H, dd), 8.10 (1H, d), 8.00 (1H, bs), 7.42 (1H, m), 1.30 (9H, s).
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0 (± 1) mol
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93 mL
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56 mL
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600 mL
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